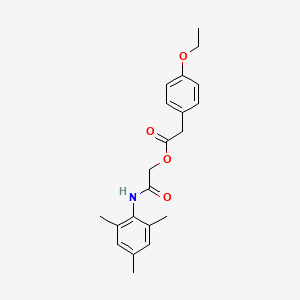
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, also known as MOEEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOEEA is a derivative of ethyl acetoacetate and has a mesitylamino group and an ethoxyphenyl group attached to it. MOEEA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Synthesis and Chemical Analysis
- The compound has been used in the synthesis of various chemical structures. For instance, 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, when treated with activated methylene compounds, leads to the formation of 2H-pyran-2-ones, indicating its role in the synthesis of complex organic compounds (Kočevar et al., 1992).
Molecular Structure and Interaction Studies
- Detailed investigations have been conducted into the molecular structure and interactions of similar compounds. For example, a study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed insights into its crystal structure and molecular interactions, highlighting the compound's potential in advanced material sciences (Baba et al., 2019).
Application in Organic Chemistry
- These compounds have been instrumental in the field of organic chemistry, particularly in the synthesis of various novel structures. For example, their application in the synthesis of novel depsides and the exploration of their antibacterial properties indicates a broad range of potential uses in medicinal chemistry and pharmaceuticals (Lv et al., 2009).
Potential in Material Science
- The compound and its derivatives have shown potential in material science, as seen in the study of copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating its utility in developing new materials (Wojdyla et al., 2022).
properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-5-25-18-8-6-17(7-9-18)12-20(24)26-13-19(23)22-21-15(3)10-14(2)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNFMXNZLWUNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
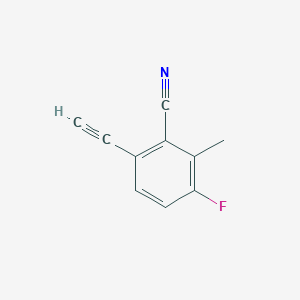
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
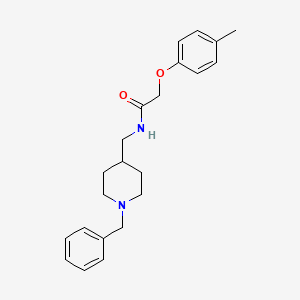
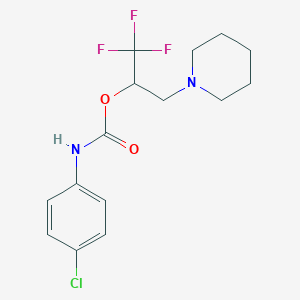
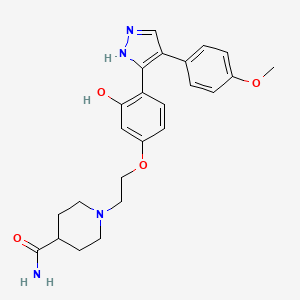
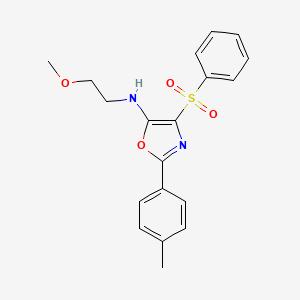
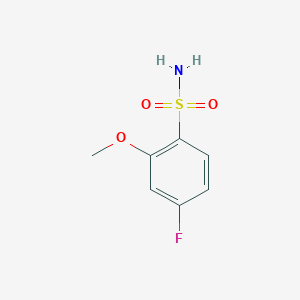
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
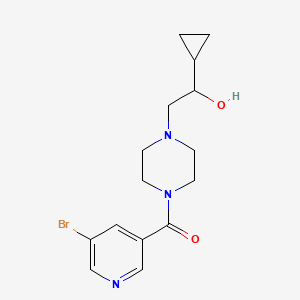
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
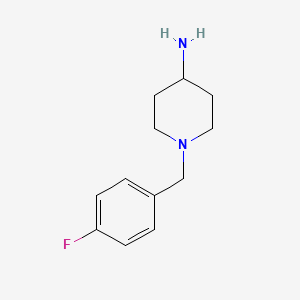
![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)